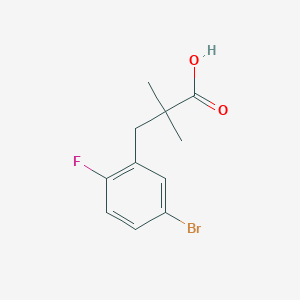

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Description

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a fluorinated and brominated aromatic ring linked to a branched carboxylic acid chain. The molecular formula is C₁₁H₁₂BrFO₂, with a bromine atom at the para position and fluorine at the ortho position on the phenyl ring. This compound is of interest in pharmaceutical and catalytic research due to its structural complexity and substituent effects .

Properties

Molecular Formula |

C11H12BrFO2 |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |

InChI Key |

QIFXUXVQACFELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,3,4-Trifluoronitrobenzene

- The process begins with 2,3,4-trifluoronitrobenzene as a raw material.

- This compound undergoes nucleophilic aromatic substitution with alkyl alkoxides or alkyl alcohols in the presence of basic metals or alkaline-earth metals (e.g., sodium or potassium alkoxides).

- The alkyl group in the alkoxide or alcohol is typically C1-C7, preferably C1-C3 (e.g., methyl, ethyl, or propyl).

Stepwise Reaction Sequence

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Alkoxyl group substitution on 2,3,4-trifluoronitrobenzene | Alkyl alkoxide (e.g., sodium methylate), 20-80 °C, solvents like ethanol or toluene | 2,3-difluoro-4-alkoxynitrobenzene |

| 2 | Reduction of nitro group to amine | Reducing agents such as hydrogen with Raney's nickel, iron powder, or zinc powder; 30-90 °C | 2,3-difluoro-4-alkoxyaniline |

| 3 | Bromination of aniline derivative | Brominating agents in solvents like ethanol or DMF | 2,3-difluoro-5-bromo-4-alkoxyaniline |

| 4 | Diazotization and deamination | Diazotization reagents followed by hydrolysis | 2,3-difluoro-5-bromo-4-alkoxybenzene |

| 5 | Ether bond cleavage (demethylation) | Mercaptans (e.g., propylmercaptan), DMSO, or ethylene dichloride solvents | 3-(5-bromo-2-fluorophenol) |

This sequence yields 3-(5-bromo-2-fluorophenol) with improved purity and yield compared to older methods, achieving overall yields around 60% or higher, which is significantly better than previous routes yielding ~35%.

Reaction Conditions and Reagents Summary

| Step | Solvents | Temperature Range | Reagents |

|---|---|---|---|

| 1 | Ethanol, toluene, acetonitrile, DMF, etc. | -20 to 150 °C (preferably 20-80 °C) | Sodium or potassium alkoxides, alkyl alcohols |

| 2 | Same as step 1 solvents | -10 to 150 °C (preferably 30-90 °C) | Hydrogen with Raney's nickel, iron powder, zinc powder, lithium aluminum hydride |

| 3 | Ethanol, DMF, toluene | Ambient to moderate temperatures | Brominating agents |

| 4 | Standard diazotization solvents | Ambient temperature | Diazotization reagents (e.g., NaNO2/HCl) |

| 5 | DMSO, mercaptans, ethylene dichloride | Ambient to moderate temperatures | Mercaptans for ether cleavage |

Comparative Analysis of Preparation Routes

| Feature | Older Method (e.g., via 2,3-difluoroanisole) | New Method (via 2,3,4-trifluoronitrobenzene) |

|---|---|---|

| Starting Material Cost | High | Lower |

| Overall Yield | ~35% | >60% |

| Purity of Final Product | Lower, presence of isomers | Higher, minimized isomers |

| Number of Steps | Multiple, including nitration, reduction, bromination, demethylation | Similar steps but more efficient substitution and fewer side products |

| Scalability | Limited due to cost and yield | Improved due to cost-effectiveness and yield |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ or HCl as a catalyst.

-

Alternative base-mediated methods using NaHCO₃ or K₂CO₃.

Product :

-

Methyl or ethyl esters of 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid.

Key Observations :

-

Reaction efficiency depends on steric hindrance from the dimethyl groups.

-

Yields are typically moderate (60–75%) due to competing side reactions.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to fluorine and bromine) facilitates NAS at the bromine site.

Reagents/Conditions :

-

Ammonia/Amines : NH₃ in THF at 80°C.

-

Thiols : NaSH in DMF at 60°C.

-

Methoxide : NaOMe in methanol under reflux.

Product :

-

Substituted derivatives with -NH₂, -SH, or -OCH₃ groups at the 5-position.

Mechanistic Notes :

-

Bromine acts as the primary leaving group due to its lower electronegativity compared to fluorine.

-

Fluorine’s electron-withdrawing effect enhances the ring’s electrophilicity, accelerating NAS.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while bromine may undergo debromination under strong reducing conditions.

Reagents/Conditions :

-

LiAlH₄ : Reduces -COOH to -CH₂OH in anhydrous THF at 0–25°C.

-

NaI/Zn in Acetone : Reduces bromine to hydrogen via radical intermediates.

Product :

-

3-(5-Deutero-2-fluorophenyl)-2,2-dimethylpropan-1-ol (with LiAlH₄).

-

3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid (with NaI/Zn).

Challenges :

-

Over-reduction of the aromatic ring is suppressed by using milder conditions.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

Reagents/Conditions :

Product :

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Yield | 82–89% |

| Reaction Time | 12–18 h |

Grignard Reactions

The acid can be converted to its ester or chloride to react with Grignard reagents, forming tertiary alcohols.

Reagents/Conditions :

-

Step 1 : SOCI₂ converts -COOH to -COCl.

-

Step 2 : RMgX (R = Me, Et, Ph) in dry ether at 0°C.

Product :

-

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpentan-3-ol (with MeMgBr).

Limitations :

-

Steric bulk from dimethyl groups reduces reactivity with larger Grignard reagents.

Comparative Reaction Table

*Yields are representative and may vary with optimization.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

The compound’s activity and properties are highly dependent on the positions of halogens and the presence of branching. Key analogs include:

- Bromine Position: Moving bromine from para (5-Br) to meta (3-Br) alters electronic effects and steric interactions.

- Branching: The dimethyl group in the target compound increases steric hindrance, reducing rotational freedom and possibly improving metabolic stability compared to linear-chain analogs like 3-(5-Bromo-2-fluorophenyl)propanoic acid .

Physicochemical Properties

- Lipophilicity : Bromine and fluorine atoms increase logP values, enhancing membrane permeability. The dimethyl group further elevates hydrophobicity.

- Acidity: The electron-withdrawing fluorine and bromine atoms lower the pKa of the carboxylic acid (≈3.5–4.0), making it more acidic than non-halogenated analogs like 3-(5-methoxyphenyl)-2,2-dimethylpropanoic acid (pKa ≈4.5–5.0) .

Biological Activity

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is a substituted propanoic acid notable for its potential applications in medicinal chemistry and organic synthesis. The presence of halogen substituents, specifically bromine and fluorine, significantly influences its biological activity and reactivity. This article delves into the compound's biological activities, mechanisms of action, and related research findings.

- Molecular Formula: C₉H₈BrF O₂

- Molecular Weight: 275.12 g/mol

- CAS Number: 881189-58-8

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's lipophilicity and binding affinity, which can lead to improved pharmacological effects. Specifically, the fluorine atom may increase the compound's selectivity for certain biological targets due to its electronegativity and size.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with similar halogen substitutions exhibit significant antimicrobial properties. The presence of bromine and fluorine can enhance the activity against various bacterial strains.

- Anti-inflammatory Effects: Some derivatives of propanoic acids have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties: Research indicates that halogenated compounds can interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar compounds, this compound demonstrated significant activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to increased permeability and cell death.

Case Study: Anti-inflammatory Mechanism

Research on anti-inflammatory compounds highlighted that derivatives with bromine substitution could inhibit the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and type of halogen substituents play a crucial role in determining the biological activity of propanoic acid derivatives. For example:

- Fluorine at the para position enhances binding affinity to serotonin receptors.

- Bromine at the meta position has been linked to increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using 5-bromo-2-fluorophenyl precursors. For example, 5-bromo-2-fluorophenylacetic acid (CAS 883514-21-4) can serve as a starting material, followed by esterification and Grignard addition to introduce dimethyl groups . Key intermediates include halogenated aromatic esters and boronic acid derivatives (e.g., 5-bromo-2-fluorophenylboronic acid), which enable Suzuki-Miyaura cross-coupling for structural diversification .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : The aromatic protons of the 5-bromo-2-fluorophenyl group appear as distinct doublets (δ 7.2–7.8 ppm), while the dimethyl groups at C2 show singlet peaks (δ 1.2–1.5 ppm).

- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, and quaternary carbons (C2) are observed at δ 35–40 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 289.0 (M+H⁺) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the carboxylic acid group. Safety protocols include wearing nitrile gloves and working in fume hoods to avoid inhalation of brominated byproducts .

Q. How do the bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), while the ortho-fluorine substituent enhances electrophilicity at the aryl ring, facilitating nucleophilic aromatic substitution. However, steric hindrance from the dimethyl groups may reduce reaction yields, necessitating optimized catalysts like Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during functionalization?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables such as temperature, catalyst loading, and solvent polarity. For instance, using polar aprotic solvents (DMSO/DMF) at 80–100°C improves solubility of the bulky dimethylpropanoic acid moiety. Computational modeling (e.g., DFT calculations) predicts transition-state geometries to identify optimal ligands (e.g., bulky phosphines) for Pd-mediated couplings .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer : Cross-validate data using 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate between ortho-fluorine and bromine effects on aromatic proton environments. Compare experimental results with simulated spectra from quantum chemistry software (Gaussian, ORCA) to resolve ambiguities .

Q. What strategies are used to study the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?

- Methodological Answer : Perform molecular docking with target proteins (e.g., kinases) using the carboxylic acid group as a hydrogen-bond donor. Synthesize analogs via esterification or amidation to enhance bioavailability. In vitro assays (e.g., fluorescence-based enzymatic inhibition) quantify IC₅₀ values, with LC-MS monitoring metabolic stability in hepatic microsomes .

Q. What computational tools predict the compound’s physicochemical properties (logP, pKa) for formulation studies?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ACD/Percepta) to estimate logP (~2.8) and pKa (~4.2 for the carboxylic acid). Molecular dynamics simulations (GROMACS) model solubility in aqueous buffers, while COSMO-RS predicts partition coefficients in lipid bilayers .

Q. What challenges arise during scale-up synthesis, and how are purity issues addressed?

- Methodological Answer : Scale-up introduces impurities from incomplete coupling or diastereomer formation. Employ preparative HPLC with C18 columns (ACN/H₂O gradients) for purification. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time. Recrystallization from ethanol/water mixtures improves crystalline purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.